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Compound of Interest

Compound Name: 3-Formyl-2-methylbenzoic acid

CAS No.: 1289037-66-6

Cat. No.: B1342716

Get Quote

This guide provides an in-depth technical overview of 3-Formyl-2-methylbenzoic acid, a

versatile bifunctional molecule of significant interest to researchers in organic synthesis,

medicinal chemistry, and drug development. We will explore its chemical properties, strategic

synthesis, reactivity, and applications, with a focus on the underlying principles that guide its

use in a laboratory setting.

Core Compound Identification and Physicochemical
Properties
3-Formyl-2-methylbenzoic acid (CAS Number: 1289037-66-6) is a substituted aromatic

carboxylic acid and aldehyde.[1] Its unique structure, featuring a carboxylic acid, an aldehyde,

and a methyl group on a benzene ring, makes it a valuable synthetic intermediate.[1] The

strategic placement of the formyl and methyl groups ortho to each other, and meta and ortho to

the carboxylic acid respectively, governs its reactivity and utility.[1]

A summary of its key properties is presented below:
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Property Value Source

IUPAC Name 3-Formyl-2-methylbenzoic acid PubChem[2]

CAS Number 1289037-66-6 Benchchem[1]

Molecular Formula C₉H₈O₃ PubChem[2]

Molecular Weight 164.16 g/mol PubChem[2]

Physical Form Solid Benchchem[1]

Melting Point >154°C (decomposes) Benchchem[1]

InChI Key
BORFKTJRGRVGDN-

UHFFFAOYSA-N
PubChem[2]

SMILES
CC1=C(C=CC=C1C(=O)O)C=

O
PubChem[2]

Strategic Synthesis: A Multi-Step Approach
The direct formylation of 2-methylbenzoic acid to produce the 3-formyl isomer is synthetically

challenging. This difficulty arises from the competing directing effects of the substituents on the

aromatic ring. The methyl group is an ortho, para-director, activating these positions for

electrophilic aromatic substitution.[1] Conversely, the carboxylic acid group is a deactivating

meta-director.[1] The target position (C-3) is ortho to the activating methyl group but meta to the

deactivating carboxyl group, leading to potential issues with regioselectivity and yield.

Therefore, a more robust and controllable multi-step synthesis is the preferred method. A

common strategy involves the oxidation of a suitable precursor, such as 2,3-dimethylbenzoic

acid.

Proposed Synthetic Workflow
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Step 1: Benzylic Monobromination

Step 2: Oxidation to Aldehyde

2,3-Dimethylbenzoic acid

3-(Bromomethyl)-2-methylbenzoic acid

 NBS, AIBN
 CCl4, reflux

3-Formyl-2-methylbenzoic acid

 Sommelet Reaction or
 DMSO, NaHCO3

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Formyl-2-methylbenzoic acid.

Experimental Protocol: Synthesis via Benzylic Oxidation
This protocol is a representative procedure based on established organic chemistry principles.

Step 1: Selective Monobromination of 2,3-Dimethylbenzoic Acid

Rationale: The methyl group at the 3-position is sterically less hindered than the 2-position

methyl group, allowing for selective radical bromination. N-Bromosuccinimide (NBS) is the

reagent of choice for benzylic bromination under radical initiation (AIBN or light).

Procedure:

To a solution of 2,3-dimethylbenzoic acid (1 equivalent) in a suitable solvent like carbon

tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.05 equivalents).
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Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is

consumed.

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate

under reduced pressure.

The crude 3-(bromomethyl)-2-methylbenzoic acid can be purified by recrystallization or

used directly in the next step.

Step 2: Oxidation to 3-Formyl-2-methylbenzoic Acid

Rationale: The benzylic bromide is a versatile precursor to the aldehyde. The Sommelet

reaction (using hexamine) or oxidation with dimethyl sulfoxide (DMSO), known as the

Kornblum oxidation, are effective methods.

Procedure (Kornblum Oxidation):

Dissolve the crude 3-(bromomethyl)-2-methylbenzoic acid (1 equivalent) in DMSO.

Add sodium bicarbonate (NaHCO₃, 2-3 equivalents) to the solution.

Heat the mixture (e.g., to 100-150°C) and stir for several hours, monitoring by TLC.

After completion, cool the reaction, pour it into ice water, and acidify with dilute HCl to

precipitate the product.

Collect the solid product by filtration, wash with water, and purify by recrystallization from a

suitable solvent system (e.g., ethanol/water).

Key Chemical Transformations and Reactivity
The dual functionality of 3-Formyl-2-methylbenzoic acid makes it a powerful building block.[1]

The aldehyde and carboxylic acid groups can be reacted selectively, providing synthetic

flexibility.
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Aldehyde Group Reactions: The formyl group is a reactive site for nucleophilic addition,

condensation reactions (e.g., Wittig, Knoevenagel), and reductive amination to form new

carbon-carbon and carbon-nitrogen bonds. It is also susceptible to oxidation.[1]

Carboxylic Acid Group Reactions: This group provides a handle for amidation, esterification,

or conversion to an acyl chloride.[1] These reactions are fundamental for linking the molecule

to other scaffolds or modulating its physicochemical properties like solubility.[1]

Protocol: Oxidation to 2-Methylterephthalic Acid
Rationale: The oxidation of the aldehyde to a carboxylic acid is a common and high-yielding

transformation.[1] This creates 2-methylterephthalic acid, another useful building block.

Common oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate

(K₂Cr₂O₇) can be used.

Procedure:

Suspend 3-Formyl-2-methylbenzoic acid (1 equivalent) in an aqueous solution of

sodium hydroxide.

Heat the mixture gently and add a solution of potassium permanganate (KMnO₄) portion-

wise. The purple color of the permanganate will disappear as it is consumed.

After the addition is complete and the reaction has stirred to completion, filter the hot

solution to remove the manganese dioxide (MnO₂) byproduct.

Cool the filtrate and carefully acidify with concentrated HCl until no more precipitate forms.

Collect the 2-methylterephthalic acid by filtration, wash with cold water, and dry.

Applications in Drug Discovery and Chemical
Biology
The structural framework of 3-Formyl-2-methylbenzoic acid is particularly relevant in

medicinal chemistry. Its ability to serve as a scaffold allows for the systematic placement of

pharmacophoric features in three-dimensional space.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1342716
https://www.benchchem.com/product/b1342716
https://www.benchchem.com/product/b1342716
https://www.benchchem.com/product/b1342716
https://www.benchchem.com/product/b1342716/docs?utm_src=pdf-body#authored-by-a-senior-application-scientist
https://www.benchchem.com/product/b1342716/docs?utm_src=pdf-body#authored-by-a-senior-application-scientist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342716?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A notable application is its use in the synthesis of inhibitors for the mammalian target of

rapamycin (mTOR), which are being investigated for therapeutic use in conditions like cystic

fibrosis.[1] In this context, the carboxylic acid might be used to form a key interaction with the

target protein or to link to a solubilizing group, while the aldehyde serves as a precursor to

other functional groups designed to occupy a specific binding pocket.

Synthetic Vectors
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Caption: Role of 3-Formyl-2-methylbenzoic acid as a versatile scaffold.

Spectroscopic Characterization (Predicted)
While a comprehensive, peer-reviewed spectroscopic dataset is not readily available, the

structure allows for reliable prediction of its NMR spectra.[1] This is crucial for reaction

monitoring and structural confirmation.
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¹H NMR (Predicted)

Chemical Shift (δ, ppm) Multiplicity Assignment

~11.0 - 13.0 Singlet (broad)
Carboxylic acid proton (-

COOH)

~10.1 Singlet Aldehyde proton (-CHO)

~7.5 - 8.0 Multiplet 3x Aromatic protons (-ArH)

~2.6 Singlet Methyl protons (-CH₃)

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~192 Aldehyde carbon (-CHO)

~168 Carboxylic acid carbon (-COOH)

~125 - 140 6x Aromatic carbons

~20 Methyl carbon (-CH₃)

Causality: The chemical shifts are dictated by the electronic environment. The aldehyde and

carboxylic acid protons are highly deshielded due to the electronegativity of the oxygen atoms,

hence their downfield shifts. The methyl protons are shielded and appear upfield.

Safety and Handling
Specific GHS and safety data for CAS 1289037-66-6 are not extensively documented.

However, based on related structures like 3-formylbenzoic acid and methyl 2-formylbenzoate,

the compound should be handled with care.[3] It is likely to be an irritant to the skin, eyes, and

respiratory system.[3][4]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a cool, dry place away from oxidizing agents.
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Conclusion
3-Formyl-2-methylbenzoic acid is a high-value synthetic intermediate with significant

potential for complex molecule synthesis and drug discovery. Its bifunctional nature, combined

with the specific substitution pattern on the aromatic ring, offers chemists a versatile platform

for molecular design and construction. Understanding the principles behind its synthesis and

reactivity is key to unlocking its full potential in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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